PF-06372222
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C26H28F3N5O3 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1 |
InChI-Schlüssel |
MYZIDYJMNWEJMC-QHCPKHFHSA-N |
SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
Isomerische SMILES |
CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
Kanonische SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-0637222; PF0637222; PF 0637222 |
Herkunft des Produkts |
United States |
Discovery and Optimization of Pf 06372222
Early-Stage Drug Discovery Paradigms for GPCR Ligands
G protein-coupled receptors represent a major class of drug targets due to their integral role in human physiology. windows.net The discovery of ligands that can modulate these receptors is a cornerstone of pharmaceutical research, relying on a variety of well-established strategies to identify and refine potential drug candidates. nih.gov
Hit Identification Strategies
Hit identification is a critical early phase in drug discovery aimed at finding small molecules that can bind to a specific biological target. nvidia.com The primary goal is to screen large collections of compounds to identify a "hit," a molecule that shows the desired biological activity. bio-itworld.com Several methods are employed to achieve this:
High-Throughput Screening (HTS): This method uses robotics and automation to test vast libraries of compounds against a biological target. bio-itworld.comdomainex.co.uk It allows for the rapid screening of thousands of samples to identify compounds that act as inhibitors or modulators. nvidia.com
Virtual Screening (VS): As a cost-effective computational alternative to HTS, virtual screening uses computer models to predict which compounds are most likely to interact with a target protein. nvidia.combio-itworld.com This technique can be broadly divided into structure-based and ligand-based approaches. scielo.br
Fragment-Based Drug Discovery (FBDD): This approach screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. nvidia.comdrugtargetreview.com These fragments serve as starting points for building more potent and larger drug-like molecules. nvidia.com This method can be particularly effective for challenging targets like membrane proteins. drugtargetreview.com
Knowledge-Based Screening: This strategy leverages existing knowledge about a target and its known ligands. domainex.co.uk Researchers may use published inhibitors or patented compounds as a starting point to design related but novel chemical structures through bioisosteric modifications or scaffold-hopping. domainex.co.uk
Lead Optimization Methodologies
Once initial hits are identified, they undergo a process of lead optimization. This phase aims to chemically modify the hit compound to improve its drug-like properties. The goal is to enhance potency, improve selectivity for the target receptor over others, and optimize pharmacokinetic characteristics. domainex.co.ukeuropeanpharmaceuticalreview.com This iterative process is heavily dependent on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.gov Cheminformatics plays a significant role in this stage, helping to manage and analyze chemical data to guide the optimization of a lead compound. nih.gov
Computational Approaches in the Discovery of PF-06372222
Computational methods have become indispensable in modern drug discovery, accelerating the identification and refinement of drug candidates. nih.govfrontiersin.org The discovery of allosteric modulators for the glucagon-like peptide-1 receptor (GLP-1R), including this compound, was significantly facilitated by such in silico techniques. researchgate.netresearchgate.net
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, which can be obtained through methods like X-ray crystallography or cryo-electron microscopy. scielo.brnih.gov This approach uses the target's structure to screen large compound libraries in silico, prioritizing molecules that are predicted to bind with high complementarity to a specific site. scielo.brnih.gov
The discovery of allosteric modulators for the GLP-1R was enabled by high-resolution structural data. Specifically, the crystal structures of the human GLP-1R transmembrane domain (TMD) in complex with negative allosteric modulators (NAMs) like this compound (PDB IDs: 5VEW, 6LN2) provided the atomic-level detail necessary for SBVS campaigns. windows.netnih.govnih.govdiva-portal.org These campaigns involve docking extensive libraries of compounds into the allosteric binding pocket of the receptor to identify novel potential modulators. researchgate.net
Ligand-Based Virtual Screening Applications
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown or when there are well-characterized ligands available. nih.gov This method uses the chemical structure of known active compounds as a template to search for other molecules with similar properties. nih.gov
In the context of GLP-1R modulator discovery, known NAMs such as this compound and NNC0640 served as reference compounds. researchgate.netmdpi.com Researchers utilized these known modulators to create a tailored library of compounds for screening. researchgate.net Furthermore, this compound has been used as a direct template for designing new compound libraries, demonstrating the power of using an existing ligand to discover new chemical scaffolds. pnas.orgresearchgate.net
Molecular Docking Simulations in Ligand Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is a cornerstone of SBVS, used to predict the binding mode and affinity of a ligand within the active or allosteric site of a protein. researchgate.netschrodinger.com
In the study of GLP-1R, docking simulations were performed using software such as the Glide and Prime MM-GBSA modules in the Schrödinger Suite. researchgate.net These simulations were used to evaluate how known modulators, including this compound, fit into the allosteric binding site located outside helices V-VII of the receptor. researchgate.netdiva-portal.org The crystal structure of the GLP-1R TMD bound to this compound revealed that its carboxylic acid group forms hydrogen bonds, while its trifluoromethyl–pyrazole group interacts with a hydrophobic surface area of helix V. pnas.orgresearchgate.net
Comparative docking studies have been performed to analyze the binding energies of different allosteric modulators. researchgate.net These simulations, which calculate metrics like docking scores and binding free energies, are crucial for understanding the interactions that stabilize the ligand-receptor complex. researchgate.netmdpi.com
Table 1: Comparison of Docking Scores and Binding Free Energies for GLP-1R Negative Allosteric Modulators
This table presents data from molecular docking and binding free energy calculations for NNC0640 and this compound with the GLP-1R. The calculations were performed using the Glide and Prime MM-GBSA modules. researchgate.net
| Compound | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |
| NNC0640 | -9.05 | -82.99 |
| This compound | -7.53 | -64.45 |
Data sourced from Zhou et al. researchgate.net
Iterative Design and Synthesis Strategies Leading to this compound
The development of this compound is a result of targeted research programs aimed at identifying small-molecule allosteric modulators for class B G protein-coupled receptors (GPCRs), which are crucial in managing metabolic diseases. The iterative design process began with a focus on the glucagon (B607659) receptor (GCGR) before the compound's significant activity at the glucagon-like peptide-1 receptor (GLP-1R) was characterized.
Initial research efforts were centered on discovering potent and selective negative allosteric modulators (NAMs) for the GCGR as a potential therapeutic strategy for type 2 diabetes. screen.org.cnresearchgate.net Through these extensive optimization campaigns, certain analogues were synthesized that, while designed for GCGR antagonism, also demonstrated inhibitory activity against the closely related GLP-1R. screen.org.cn this compound emerged from these efforts as a potent dual modulator.
The molecular architecture of this compound was refined through iterative structure-activity relationship (SAR) studies. nih.gov Crystallographic studies of this compound in complex with the GLP-1R transmembrane domain revealed the specific interactions that drive its inhibitory activity, providing a structural basis for its design. screen.org.cn These studies showed that the molecule binds to a common allosteric pocket located outside helices V–VII. screen.org.cncncl.org.cn
Key molecular interactions underpinning the activity of this compound include:
The anionic carboxylic acid of the β-alanine moiety, which targets a polar cleft between helices VI and VII. This group forms critical hydrogen-bond interactions with specific amino acid residues, including S352 and N406 in the GLP-1R. screen.org.cn
The trifluoromethyl-pyrazole group binds within a distinct hydrophobic pocket formed by residues on helix V, such as I328, V331, V332, and L335. screen.org.cn
A hydrogen bond is also formed with the residue T355. screen.org.cn
The iterative synthesis process would have involved modifying these key structural components to enhance potency and optimize physicochemical properties. This includes altering the acidic head group, exploring various hydrophobic moieties to probe the pocket on helix V, and modifying the central scaffold to ensure optimal positioning of the pharmacophores.
Interestingly, the well-defined structure and binding mode of this compound have made it a valuable tool for subsequent drug discovery efforts. It has been used as a starting template for the design of new compound libraries aimed at finding novel GLP-1R modulators. pnas.orgresearchgate.net In one such strategy, researchers employed "double-click" chemistry to replace a portion of the this compound scaffold with 1,2,3-triazole linkers. pnas.org This iterative approach, starting from the this compound template, led to the discovery of a new series of positive allosteric modulators (PAMs) with previously unreported chemical scaffolds, demonstrating the power of using a well-characterized compound to explore new chemical space and find molecules with different functional activities. pnas.orgresearchgate.net
Table 1: Key Molecular Interactions of this compound with GLP-1R
| Moiety of this compound | Interacting GLP-1R Residues | Type of Interaction | Reference |
|---|---|---|---|
| Anionic Carboxylic Acid | S352, N406 | Hydrogen Bond | screen.org.cn |
| Trifluoromethyl-pyrazole group | I328, V331, V332, L335 | Hydrophobic Interaction | screen.org.cn |
Table 2: Chemical Compounds Mentioned
Molecular Mechanisms of Action and Receptor Interaction
Structural Biology of GLP-1R and GCGR Transmembrane Domains
The GLP-1 receptor is a member of the secretin-like class B family of G-protein-coupled receptors (GPCRs), which are characterized by a large N-terminal extracellular domain (ECD) and a canonical seven-transmembrane (7TM) helical domain. mdpi.com Understanding the structural biology of this domain is crucial for elucidating the action of allosteric modulators like PF-06372222.
Key insights into the binding of this compound come from high-resolution crystal structures of the human GLP-1R transmembrane domain (TMD). Structures have been solved for the TMD in complex with two different negative allosteric modulators, this compound and NNC0640, revealing the precise binding site and the conformational state of the receptor when bound to these ligands. nih.govresearchgate.net These structures show the receptor stabilized in an inactive conformation.
| Complex | PDB ID | Resolution (Å) |
|---|---|---|
| GLP-1R TMD with this compound | 5VEW | 2.7 |
| GLP-1R TMD with NNC0640 | 5VEX | 3.0 |
Characterization of the Allosteric Binding Pocket for this compound
The crystal structures provide a detailed map of the allosteric site where this compound binds, which is distinct from the orthosteric site where the endogenous peptide agonist (GLP-1) binds. mdpi.comnih.gov
This compound binds to an extra-helical allosteric site located outside the transmembrane helices V, VI, and VII (TM5-TM7). This pocket is situated near the intracellular half of the receptor, at the interface between the receptor and the lipid membrane. nih.gov This is a distinct region compared to other known allosteric sites on GLP-1R, such as those deep within the helical bundle or at the extracellular interface. mdpi.com Positive allosteric modulators (PAMs) like BETP have been found to bind in a similar region at the intracellular end of TM6, highlighting this area as a key allosteric hub. nih.govdoi.org
The binding of this compound within the allosteric pocket is stabilized by a network of specific molecular interactions. The molecule's anionic end inserts into a polar cleft formed between TM6 and TM7. nih.gov
Key interactions include:
Hydrogen Bonding: The residues S352 and T355, located on TM6, form at least two hydrogen bonds with this compound. nih.gov
Hydrophobic Contacts: The compound establishes extensive hydrophobic contacts with residues on TM5 and TM6. These include I328 and V331 on TM5, as well as A350 and L354 on TM6. nih.gov These interactions are facilitated by an extended arm of the this compound molecule that points toward TM5. nih.gov
| Interaction Type | Key GLP-1R Residues | Transmembrane Helix |
|---|---|---|
| Hydrogen Bonding | S352, T355 | TM6 |
| Hydrophobic Contacts | I328, V331 | TM5 |
| A350, L354 | TM6 |
Conformational Dynamics and Allosteric Modulation of Receptor State
The binding of an allosteric modulator induces conformational changes that can either enhance or inhibit the receptor's function. nih.gov As a negative allosteric modulator, this compound stabilizes the GLP-1R in an inactive state. The crystal structure reveals that the binding of this compound restricts the movement of the intracellular tip of helix VI. This movement is a hallmark of class A GPCR activation and is believed to be essential for creating the intracellular binding site for G-protein coupling. By preventing this conformational rearrangement, this compound effectively locks the receptor and prevents the downstream signaling cascade, acting as an antagonist. mybiosource.com
Impact on Downstream Signaling Pathways
The allosteric modulation of the GLP-1R by this compound has direct consequences on the downstream signaling pathways typically activated by this receptor.
The GLP-1R primarily couples to the stimulatory G protein, Gs. mdpi.com Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the alpha subunit of the Gs protein, leading to its activation. By stabilizing the inactive conformation of the GLP-1R and preventing the necessary conformational changes for G-protein coupling, this compound effectively inhibits the activation of the Gs protein pathway. nih.gov This blockade of Gs protein activation is the primary mechanism by which this compound antagonizes the effects of GLP-1.
The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). youtube.com cAMP then acts as a second messenger to activate downstream effectors, such as protein kinase A (PKA). As this compound inhibits the activation of the Gs protein, it consequently leads to a reduction in adenylyl cyclase activity and a decrease in intracellular cAMP production. nih.govpnas.org This dampening of the cAMP signaling cascade is a direct result of the allosteric inhibition of the GLP-1R.
Comparative Analysis of this compound with Other Allosteric Modulators
This compound shares a similar mechanism of action with other negative allosteric modulators of the GLP-1R, such as NNC0640. Both compounds bind to the same allosteric pocket located on the external surface of the transmembrane domain, outside of helices V-VII. nih.govvu.nl Crystal structures have confirmed that both this compound and NNC0640 stabilize the inactive conformation of the GLP-1R by restricting the movement of TM6. nih.gov
While both are NAMs, there can be subtle differences in their binding modes and the specific residues they interact with, which can influence their potency and other pharmacological properties. For instance, both compounds have a negatively charged group that interacts with a polar cleft between TM6 and TM7. nih.gov However, the extent of their hydrophobic interactions with residues in TM5 can differ, which may contribute to variations in their binding affinities. nih.gov
In contrast, positive allosteric modulators (PAMs) of the GLP-1R, while also binding to allosteric sites, have the opposite effect. They enhance the receptor's response to agonists. Molecular modeling suggests that some PAMs may bind in the same general region as NAMs like this compound, but in a distinct sub-pocket. nih.gov Their binding is thought to facilitate the conformational changes required for receptor activation, thereby potentiating G-protein coupling and signaling.
Another compound, MK-0893, is a known antagonist of the related glucagon (B607659) receptor (GCGR) and has been used in comparative studies. researchgate.net While it acts on a different receptor, the structural similarities between class B GPCRs mean that insights from MK-0893 can be valuable for understanding the general principles of allosteric modulation in this receptor family. Unlike this compound at the GLP-1R, MK-0893 shows high selectivity for the GCGR over the GLP-1R. nih.govacs.org
Table 1: Comparison of Allosteric Modulators
| Compound | Target Receptor | Modulator Type | Binding Site | Key Mechanism |
|---|---|---|---|---|
| This compound | GLP-1R | NAM | Extra-helical, outside TM5-7 | Restricts TM6 movement, stabilizes inactive state |
| NNC0640 | GLP-1R, GCGR | NAM | Extra-helical, outside TM5-7 | Restricts TM6 movement, stabilizes inactive state |
| MK-0893 | GCGR | Antagonist | Allosteric site on GCGR | Blocks glucagon binding/signaling |
Distinctions from Positive Allosteric Modulators (PAMs) Binding Sites and Mechanisms
The primary distinction between this compound and positive allosteric modulators (PAMs) lies in their opposing effects on receptor function, which stems from differences in their binding sites and the conformational changes they induce. nih.govnih.gov While NAMs like this compound inhibit receptor activation, PAMs enhance the functional response of an orthosteric agonist. nih.govnih.gov
Crystal structures of the human GLP-1R transmembrane domain reveal that this compound binds to a common pocket for NAMs located on the exterior of the transmembrane helices V, VI, and VII, near the intracellular region of the receptor. researchgate.net This extra-helical binding site is situated at the lipid interface. nih.gov Upon binding, this compound stabilizes an inactive conformation of the receptor. researchgate.net Mechanistically, it restricts the outward movement of the intracellular end of transmembrane helix VI (TM6), a crucial conformational change required for G-protein coupling and subsequent receptor activation. researchgate.net
In contrast, molecular modeling and mutagenesis studies suggest that agonist PAMs target the same general region but bind to a distinct sub-pocket at the interface between TM5 and TM6. researchgate.net This interaction is thought to facilitate the formation of an intracellular binding site that enhances G-protein coupling, thereby potentiating the receptor's response to an agonist. researchgate.net
Furthermore, some potent ago-PAMs, which act as agonists themselves while also enhancing the effect of the primary ligand, have been shown to covalently bind to a cysteine residue (C347) at the intracellular end of TM6. nih.gov This covalent interaction promotes the outward movement of TM6, a key feature of receptor activation, which is the direct opposite of the mechanism employed by this compound. nih.gov
| Feature | This compound (NAM) | Positive Allosteric Modulators (PAMs) |
|---|---|---|
| Primary Function | Inhibits or negatively modulates agonist-induced receptor activation. nih.gov | Enhances agonist-induced receptor activation. nih.govnih.gov |
| Binding Site Location | Extra-helical pocket outside TM5, TM6, and TM7, near the intracellular side. researchgate.net | Distinct sub-pocket, often at the interface of TM5 and TM6. researchgate.net Some ago-PAMs bind covalently to the intracellular end of TM6. nih.gov |
| Effect on TM6 Conformation | Restricts the outward movement of the intracellular tip of TM6. researchgate.net | Facilitates the outward movement of TM6, promoting an active conformation. nih.gov |
| Impact on G-Protein Coupling | Prevents G-protein coupling and receptor activation. researchgate.net | Enhances G-protein coupling and signaling. researchgate.net |
Similarities and Differences with Other NAMs (e.g., NNC0640, MK-0893)
This compound shares significant similarities with other known NAMs of class B GPCRs, particularly NNC0640 and, to a lesser extent, MK-0893, in terms of binding location, chemical features, and mechanism of action. nih.govresearchgate.net
Comparison with NNC0640: this compound and NNC0640 are both potent NAMs of the GLP-1R. nih.govresearchgate.net High-resolution crystal structures confirm that they bind to the identical, common allosteric binding pocket located outside helices V-VII. researchgate.net Both compounds share a similar chemotype, featuring an anionic group (carboxylic acid or tetrazole) that inserts into a polar cleft between TM6 and TM7. nih.gov
Their binding is further stabilized by extensive hydrophobic contacts with residues on TM5 (I328, V331) and hydrogen bonds with residues on TM6 (S352, T355). nih.gov This shared binding mode results in the same functional outcome: the restriction of TM6 movement, which locks the receptor in an inactive state. researchgate.net Computational studies show their binding free energies to be very similar, with a calculated MM-GBSA dG Bind of -86.3 kcal/mol for this compound and -84.9 kcal/mol for NNC0640, underscoring their comparable potent inhibitory activity at the GLP-1R. nih.gov
Comparison with MK-0893: MK-0893 is a NAM for the glucagon receptor (GCGR), a closely related class B GPCR, rather than the GLP-1R. nih.govmedchemexpress.com Despite targeting a different receptor, the allosteric binding pocket for NAMs is structurally conserved between GLP-1R and GCGR. researchgate.net MK-0893 binds to an analogous extra-helical, allosteric site on the GCGR, positioned between TM6 and TM7 and extending into the lipid environment. nih.gov
Like this compound and NNC0640, MK-0893 also functions by preventing the outward conformational shift of TM6 required for receptor activation. researchgate.net The reported NAMs, including all three compounds, share similar chemotypes. nih.govresearchgate.net A key difference, however, is receptor selectivity. While this compound and NNC0640 are specific for GLP-1R, MK-0893 is a highly selective antagonist for the GCGR, with an IC50 value greater than 10,000 nM for GLP-1R. nih.govmedchemexpress.com Mutagenesis studies have also revealed subtle differences; for instance, a T355A mutation in GLP-1R eliminates inhibition by this compound and NNC0640 but does not affect the activity of MK-0893. mdpi.com
| Feature | This compound | NNC0640 | MK-0893 |
|---|---|---|---|
| Receptor Target | GLP-1R nih.govresearchgate.net | GLP-1R nih.govresearchgate.net | GCGR (Glucagon Receptor) nih.govmedchemexpress.com |
| Binding Site | Extra-helical pocket outside TM5-TM7 researchgate.net | Extra-helical pocket outside TM5-TM7 researchgate.net | Analogous extra-helical pocket between TM6-TM7 nih.gov |
| Mechanism of Action | Restricts outward movement of TM6, stabilizing inactive state researchgate.net | Restricts outward movement of TM6, stabilizing inactive state researchgate.net | Restricts outward movement of TM6, stabilizing inactive state researchgate.net |
| Shared Chemotype | Yes (with NNC0640 and MK-0893) nih.gov | Yes (with this compound and MK-0893) nih.gov | Yes (with this compound and NNC0640) nih.gov |
| Key Interactions (on GLP-1R) | H-bonds with S352, T355; Hydrophobic contacts with TM5 nih.gov | H-bonds with S352, T355; Hydrophobic contacts with TM5 nih.gov | Activity not inhibited by T355A mutation on GLP-1R mdpi.com |
| Calculated Binding Free Energy (MM-GBSA dG Bind) | -86.3 kcal/mol nih.gov | -84.9 kcal/mol nih.gov | Not Applicable (targets GCGR) |
| Receptor Selectivity | Selective for GLP-1R | Selective for GLP-1R | Highly selective for GCGR (IC50 >10,000 nM for GLP-1R) medchemexpress.com |
Compound Reference Table
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| This compound | - |
| NNC0640 | - |
| MK-0893 | N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine |
| BETP | 4-(3-benzyloxyphenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl) pyrimidine |
Preclinical Pharmacological Characterization of Pf 06372222
In Vitro Pharmacological Profiling
PF-06372222 is a small-molecule allosteric modulator that interacts with a binding site topographically distinct from the orthosteric site where endogenous ligands bind. nih.govresearchgate.net Structural and computational studies have identified its binding pocket on the glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR). researchgate.net Crystal structures of the human GLP-1R transmembrane domain (TMD) in complex with this compound have been resolved to 2.7 Å, revealing a common binding site for negative allosteric modulators (NAMs). researchgate.net
This allosteric site is located in an extra-helical position, outside of transmembrane (TM) helices V, VI, and VII, near the intracellular half of the receptor at the lipid interface. nih.govresearchgate.net The carboxylic acid moiety of this compound engages with a polar cleft between TM6 and TM7, while its trifluoromethyl–pyrazole group interacts with a hydrophobic surface on TM5. nih.govpnas.org
Computational analyses, including molecular docking and binding free energy calculations, have been used to further characterize the interaction between this compound and GLP-1R. nih.gov These studies provide theoretical estimations of its binding affinity. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Glide XP Docking Score | -10.9 kcal/mol | nih.gov |
| Calculated Binding Free Energy (MM-GBSA dG Bind) | -86.3 kcal/mol | nih.gov |
Functional assays have characterized this compound as a negative allosteric modulator (NAM) of both the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). medkoo.commybiosource.com As a NAM, it inhibits or downregulates the action of an orthosteric agonist without directly competing for the same binding site. researchgate.netfrontiersin.org
The modulatory activity of this compound has been demonstrated in cell-based functional assays that measure downstream signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.gov In these assays, this compound negatively modulates the cAMP accumulation elicited by the endogenous GLP-1 peptide. nih.gov This confirms its role as an antagonist of GLP-1R and GCGR, inhibiting glucagon secretion and glucose-dependent insulin (B600854) secretion. medkoo.commybiosource.comcaerulumpharm.com
This compound demonstrates activity at two related class B G protein-coupled receptors (GPCRs): the GLP-1R and the GCGR. medkoo.com Structural studies provide a basis for this dual activity, revealing a common binding pocket for NAMs like this compound that is present in both GLP-1R and GCGR. researchgate.net This pocket is located in a comparable extra-helical region on both receptors. frontiersin.org
This compound shares a similar chemotype with other known NAMs, such as NNC0640 and MK-0893, which also target this allosteric site on GLP-1R or GCGR. nih.gov While its selectivity for GLP-1R and GCGR is established, detailed assessments of its specificity across a broader range of related GPCR subtypes are not extensively detailed in the available literature. However, studies on newly developed positive allosteric modulators (PAMs) derived from the this compound template have shown that these new compounds exhibit selectivity, with no or marginal effects on GCGR-dependent signaling, indicating that specificity can be engineered from this chemical scaffold. pnas.org
The mechanism of action for this compound at the cellular level is defined by its ability to stabilize the receptor in an inactive conformation. By binding to the allosteric site near the intracellular face of the receptor, this compound restricts the outward movement of the intracellular portion of TM6. frontiersin.org This conformational change, a hallmark of receptor activation for class A and B GPCRs, is crucial for engaging intracellular signaling partners like G proteins.
By preventing this key structural rearrangement, this compound effectively blocks the signal transduction cascade that would normally be initiated by an agonist. frontiersin.org This negative modulation of GLP-1R and GCGR signaling pathways forms the basis of its potential efficacy in cellular models relevant to metabolic diseases. medkoo.com
In Vivo Mechanistic Studies in Animal Models
Information regarding specific in vivo studies to investigate the receptor engagement of this compound in preclinical animal models is limited in the available search results. The characterization of its binding site and mechanism of action has been primarily derived from in vitro X-ray crystallography and computational modeling. nih.govresearchgate.net These studies confirm that this compound engages with an extra-helical allosteric binding pocket on the GLP-1R. nih.gov While methods exist to evaluate in vivo receptor engagement and occupancy for other GLP-1R modulators, specific data for this compound is not provided. nih.govresearchgate.net
Evaluation of Pathway Modulation in Relevant Animal Models
The publicly available scientific literature on this compound primarily details its in vitro pharmacological characterization and its role in structural biology studies of the glucagon-like peptide-1 receptor (GLP-1R). Specific in vivo studies in animal models detailing the pathway modulation of this compound have not been extensively published.
However, the preclinical assessment of compounds targeting the GLP-1R typically involves a range of established animal models to investigate their physiological effects. These models are crucial for understanding how receptor modulation translates to systemic effects on glucose homeostasis and metabolism. For GLP-1R agonists, studies are often conducted in mice and rats, including diet-induced obesity models and transgenic models expressing the human GLP-1R. nih.govresearchgate.net Key assessments in these models include glucose tolerance tests, which measure the animal's ability to clear a glucose load, providing insight into the compound's effect on insulin secretion and glucose metabolism. nih.gov Furthermore, researchers utilize neuron-specific transgenic mouse models to examine how GLP-1R modulators affect the activity of hypothalamic neurons, such as proopiomelanocortin (POMC) and Neuropeptide Y/Agouti-related peptide (NPY/AgRP) neurons, which are critical in regulating appetite and energy balance. elsevierpure.com Studies in GLP-1R knockout mice are also employed to confirm that the observed physiological effects are indeed mediated by the target receptor. nih.gov While these examples pertain to agonists, similar models would be relevant for evaluating the in vivo effects of a negative allosteric modulator like this compound to understand its impact on GLP-1R-mediated physiological pathways.
Assessment of Pharmacodynamic Biomarkers for Target Engagement
Pharmacodynamic (PD) biomarkers are essential for confirming that a compound is engaging its intended target and eliciting a biological response. For this compound, target engagement is primarily demonstrated through in vitro assays that measure the modulation of GLP-1R signaling pathways. These cellular assays serve as direct pharmacodynamic readouts of the compound's activity at the receptor.
The principal biomarker for GLP-1R activation is the measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation. nih.govmdpi.comnih.gov As this compound is a negative allosteric modulator (NAM), its engagement with the GLP-1R is quantified by its ability to inhibit the increase in cAMP levels that are normally stimulated by the endogenous agonist, GLP-1. nih.govnih.gov This inhibitory effect is dose-dependent and provides a clear indication of target engagement and functional modulation.
In addition to cAMP assays, other signaling pathways downstream of GLP-1R activation can be used to assess modulator activity. These include:
Radioligand Binding Assays: These assays directly measure the ability of an allosteric modulator to affect the binding of a radiolabeled orthosteric ligand (the natural agonist) to the receptor. For a NAM like this compound, this can demonstrate a reduction in the affinity of the primary agonist for the receptor, confirming engagement at the allosteric site. nih.govnih.gov
Intracellular Calcium Mobilization: GLP-1R can also signal through G-proteins that lead to the release of intracellular calcium. nih.gov The modulation of this calcium signal in the presence of an agonist can serve as another PD biomarker for compound activity.
ERK1/2 Phosphorylation: Activation of the extracellular signal-regulated kinase (ERK) pathway is another consequence of GLP-1R signaling. Assaying the phosphorylation status of ERK1/2 can provide further evidence of receptor modulation. researchgate.net
These in vitro biomarkers are critical in the preclinical characterization of compounds like this compound, providing quantitative data on target engagement and the functional consequences of that engagement.
Role of Mutagenesis Studies in Validating Ligand-Receptor Interactions
Mutagenesis studies have been instrumental in elucidating the precise binding site and mechanism of action of this compound at the GLP-1 receptor. By systematically altering specific amino acid residues within the receptor, researchers can identify the key points of interaction that are critical for ligand binding and allosteric modulation.
This compound binds to an extra-helical allosteric site located at the interface between the transmembrane (TM) helices and the cell membrane. nih.govmdpi.com This site is distinct from the binding pocket of the endogenous peptide agonist. Mutagenesis studies have confirmed the importance of several residues within TM5, TM6, and TM7 in forming this allosteric pocket.
Key findings from these studies reveal that interactions with residues in TM6 are essential for the negative allosteric modulation exerted by this compound. nih.gov For example, the compound forms hydrogen bonds with residues such as Serine 352 (S352) and Threonine 355 (T355). nih.gov Furthermore, extensive hydrophobic contacts with residues on TM5, including Isoleucine 328 (I328) and Valine 331 (V331), as well as on TM6, such as Alanine 350 (A350) and Leucine 354 (L354), are crucial for the high-affinity binding of this compound. nih.gov Altering these residues through mutation can significantly impact or abolish the binding and modulatory effect of the compound.
The table below summarizes key residues and their roles in the interaction with this compound, as suggested by structural and mutagenesis data.
| Residue | Location | Type of Interaction | Role in this compound Binding |
| I328 | TM5 | Hydrophobic | Contributes to hydrophobic contacts for ligand affinity. |
| V331 | TM5 | Hydrophobic | Contributes to hydrophobic contacts for ligand affinity. |
| A350 | TM6 | Hydrophobic | Contributes to hydrophobic contacts for ligand affinity. |
| S352 | TM6 | Hydrogen Bond | Forms a key polar interaction with the ligand. |
| L354 | TM6 | Hydrophobic | Contributes to hydrophobic contacts for ligand affinity. |
| T355 | TM6 | Hydrogen Bond | Forms a key polar interaction with the ligand. |
These mutagenesis studies, combined with high-resolution crystal structures of the this compound-GLP-1R complex, provide a detailed molecular map of the ligand-receptor interaction, validating the binding site and explaining the structural basis for its negative allosteric modulation. nih.gov
High-Throughput Screening Methodologies Utilized for GPCR Modulator Identification
The discovery of G protein-coupled receptor (GPCR) modulators like this compound relies heavily on high-throughput screening (HTS) methodologies. These techniques allow for the rapid testing of large chemical libraries to identify compounds that interact with a specific biological target. elsevierpure.com For GPCRs, HTS campaigns can be broadly categorized into binding assays and functional assays.
Functional cell-based assays are particularly common and measure the downstream consequences of receptor activation. For the GLP-1R, HTS campaigns often utilize assays that measure the production of second messengers, such as cAMP. nih.govyoutube.com In such a screen, cells expressing the GLP-1R are treated with a library of compounds in the presence of a fixed concentration of an agonist like GLP-1. Compounds that either enhance (for PAMs) or inhibit (for NAMs) the agonist-induced signal are identified as "hits."
Structure Activity Relationships Sar and Chemical Biology
Elucidation of Key Pharmacophoric Features of PF-06372222
This compound is a negative allosteric modulator (NAM) of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). medkoo.comscreen.org.cn Its chemical structure, (R)-3-(4-((3,3-dimethylcyclobutyl)((6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-yl)amino)methyl)benzamido)propanoic acid, contains several key features that are crucial for its binding and activity. medkoo.com
Crystal structures of the human GLP-1R transmembrane domain (TMD) in complex with this compound have revealed a common binding pocket for NAMs located outside helices V–VII, near the intracellular half of the receptor. screen.org.cnmdpi.com This binding site is distinct from the orthosteric site where endogenous peptide ligands bind. frontiersin.org
The key pharmacophoric features of this compound responsible for its interaction with GLP-1R include:
Anionic Carboxylic Acid Moiety: This group forms hydrogen bond interactions with a polar cleft between helices VI and VII, specifically with residues S352 and N406 in GLP-1R. screen.org.cnpnas.org This interaction is a critical anchor point for the molecule.
Trifluoromethyl-Imidazolyl Pyridine (B92270) Group: This part of the molecule binds to a hydrophobic surface area of helix V. pnas.orgnih.gov The trifluoromethyl group is directed towards V332 of the receptor. screen.org.cn
Amide Linker: The central benzamido propanoic acid core positions the key interacting moieties in the correct orientation for binding within the allosteric pocket. medkoo.com
These features collectively enable this compound to lock the receptor in an inactive conformation, thereby inhibiting its signaling. cncl.org.cn
Impact of Chemical Modifications on Allosteric Modulatory Activity
The allosteric modulatory activity of this compound is highly sensitive to chemical modifications, which has been explored to understand the SAR and to design new molecules with altered or improved properties.
Key findings from modification studies include:
Modifications to the Carboxylic Acid: Altering or removing the carboxylic acid group significantly impacts the negative allosteric modulatory activity, highlighting its importance in anchoring the molecule to the polar cleft of the receptor. screen.org.cnnih.gov
Changes in the Hydrophobic Groups: Modifications to the trifluoromethyl-imidazolyl pyridine and the 3,3-dimethylcyclobutyl groups affect the hydrophobic interactions with the receptor, leading to changes in potency and selectivity. screen.org.cn For instance, the orientation of the trifluoromethyl group towards specific residues like V332 is crucial for its inhibitory effect. screen.org.cn
Scaffold Hopping: Replacing parts of the this compound scaffold with different chemical moieties has led to the discovery of new modulators. For example, replacing a functional group with a 1,2,3-triazole has been used in the design of new compound libraries. nih.gov
Interestingly, while this compound is a NAM, some of its analogues have been found to act as positive allosteric modulators (PAMs). pnas.orgnih.gov This demonstrates that subtle changes to the chemical structure can switch the modulatory effect from negative to positive, a phenomenon known as allosteric probe-dependence. nih.gov This switch is often attributed to the ability of the modified compound to stabilize a different, active conformation of the receptor. nih.gov
The following table summarizes the impact of certain modifications on the activity of this compound analogues.
| Modification | Impact on Activity | Reference |
| Replacement of a functional group with 1,2,3-triazole | Potential to switch from NAM to PAM activity. | nih.gov |
| Alteration of the carboxylic acid moiety | Reduced or abolished NAM activity. | screen.org.cnnih.gov |
| Modification of the trifluoromethyl-imidazolyl pyridine group | Altered potency and selectivity. | screen.org.cn |
Design and Synthesis of this compound Analogues for SAR Exploration
The design and synthesis of analogues of this compound have been a key strategy for exploring the SAR of allosteric modulators of GLP-1R. nih.gov These efforts have been guided by the crystal structure of the this compound-GLP-1R complex, which provides a template for rational drug design. screen.org.cnpnas.org
One notable approach has been the use of "click chemistry" to rapidly generate libraries of diverse analogues. nih.govresearchgate.net For example, a "double-click" synthesis of triazole libraries based on the this compound template has been employed. nih.gov In this strategy, the core scaffold of this compound was used as a starting point, and various azide (B81097) and alkyne building blocks were combined to create a large number of new compounds. nih.govresearchgate.net
The synthesis of these analogues allows for a systematic investigation of how different chemical groups at various positions on the scaffold affect the binding affinity and functional activity. For instance, screening these libraries has led to the identification of novel PAMs, even though the initial template was a NAM. pnas.orgnih.gov This highlights the power of library synthesis and screening in discovering compounds with unexpected pharmacological profiles.
The general synthetic strategies often involve multi-step sequences to assemble the complex structure of the analogues, including the formation of the central amide bond and the introduction of the diverse heterocyclic and hydrophobic moieties. mdpi.com
Computational Chemistry Contributions to SAR Understanding
Computational chemistry has played a pivotal role in elucidating the SAR of this compound and its analogues. mdpi.com Various computational techniques have been employed to model the interaction of these compounds with the GLP-1R and to predict their binding affinities and functional effects. mdpi.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Binding Energetics
QM/MM simulations offer a high level of accuracy for studying ligand-receptor interactions by treating the ligand and the immediate binding site residues with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. lu.senih.gov This approach can provide detailed insights into the electronic effects, such as charge transfer and polarization, that are important for binding but are not captured by classical force fields. nih.gov
For a system like this compound binding to GLP-1R, QM/MM can be used to:
Accurately calculate the binding energies of different analogues. lu.se
Analyze the nature of the hydrogen bonds between the carboxylic acid of this compound and the receptor. screen.org.cn
Investigate the role of the trifluoromethyl group in the hydrophobic interactions. screen.org.cn
While specific QM/MM studies on this compound are not extensively detailed in the provided results, the methodology is highly applicable and suggested for further investigation. mdpi.comdiva-portal.org
Free Energy Perturbation and Ligand Conformational Analysis
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of related ligands. drugdesigndata.orgdiva-portal.orgcresset-group.com FEP simulations involve gradually "perturbing" one ligand into another in both the solvated state and when bound to the receptor. The difference in the free energy of these two perturbations gives the relative binding free energy. diva-portal.org
FEP has been instrumental in:
Predicting the binding affinities of newly designed this compound analogues, helping to prioritize which compounds to synthesize. cresset-group.com
Understanding the thermodynamic drivers of binding and allosteric modulation. chemrxiv.org
Assessing the impact of single-point mutations in the receptor on ligand binding. diva-portal.org
Ligand conformational analysis, often performed in conjunction with FEP or molecular dynamics simulations, examines the preferred conformations of the ligand in both the bound and unbound states. drugdesigndata.org This is crucial for understanding the energetic cost of the ligand adopting its bioactive conformation upon binding. For this compound, this analysis would focus on the rotational flexibility of the various single bonds in its structure. guidetopharmacology.org
Application of Cheminformatics in Elucidating SAR
Cheminformatics encompasses a range of computational tools and techniques for storing, managing, and analyzing chemical data to understand SAR. nih.gov For this compound and its analogues, cheminformatics approaches are used to:
Build Pharmacophore Models: Based on the known active and inactive compounds, 3D pharmacophore models can be generated to define the essential chemical features required for allosteric modulation of GLP-1R. up.ac.zaacs.org These models can then be used for virtual screening of compound libraries to identify new potential modulators.
Analyze Chemical Diversity: Cheminformatics tools can be used to assess the chemical diversity of synthesized libraries of this compound analogues and to compare them to known GPCR ligands. cncl.org.cn
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical properties of the analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
The integration of these computational and cheminformatics approaches with experimental data provides a comprehensive understanding of the SAR of this compound, guiding the design of new allosteric modulators of GLP-1R with potentially improved therapeutic properties. nih.gov
Translational Research Perspectives and Future Directions
Implications for Understanding Class B GPCR Activation and Allostery
The investigation of PF-06372222 has been instrumental in advancing the understanding of class B GPCR activation and allostery. Crystal structures of the human glucagon-like peptide-1 receptor (GLP-1R) transmembrane domain in complex with this compound have revealed a novel, extra-helical binding site. screen.org.cnpdbj.orgrcsb.orgresearchgate.netresearchgate.net This common binding pocket for NAMs is located outside helices V-VII, near the intracellular portion of the receptor, a region distinct from the orthosteric site where endogenous peptides bind. screen.org.cnnih.gov
A key finding is that this compound stabilizes the receptor in an inactive conformation. screen.org.cnpdbj.orgrcsb.org It achieves this by acting as a "clamp," restricting the outward movement of the intracellular end of transmembrane helix VI (TM6). nih.govoup.comresearchgate.net This movement is a well-established hallmark of GPCR activation, particularly in class A receptors, and is essential for creating the intracellular cavity required for G-protein coupling. screen.org.cnrcsb.orgresearchgate.net By preventing this conformational change, this compound effectively inhibits downstream signaling pathways. nih.govfrontiersin.org
These findings have profound implications. They demonstrate that class B GPCRs, like their class A counterparts, can be allosterically controlled by small molecules binding to sites topographically distinct from the primary ligand-binding domain. acs.orgbiorxiv.org The discovery of this specific extra-helical site provides a concrete structural basis for negative allosteric modulation in the GLP-1R and the closely related glucagon (B607659) receptor (GCGR). screen.org.cn Furthermore, mutagenesis studies have highlighted that specific residues, such as C/F6.36b, are critical determinants for the selectivity of NAMs between GLP-1R and GCGR, offering a blueprint for understanding modulator specificity. screen.org.cn
Potential for Novel Therapeutic Strategies based on Allosteric Modulation of GPCRs
The allosteric mechanism exemplified by this compound presents significant opportunities for developing novel therapeutic strategies. nih.govnih.gov Allosteric modulators offer several potential advantages over traditional orthosteric drugs. nih.govbiorxiv.org Because allosteric sites are generally less conserved across GPCR subtypes than orthosteric sites, allosteric modulators can achieve greater receptor selectivity, potentially leading to fewer off-target effects. biocompare.comosti.gov
This approach allows for the fine-tuning of protein function rather than simple activation or blockade. drugdiscoverytrends.com NAMs like this compound can modulate the receptor's response to its natural ligand, offering a more nuanced physiological effect. frontiersin.orgbiorxiv.org For instance, in the context of type 2 diabetes, negatively modulating the GCGR can decrease hepatic glucose production, while modulating the GLP-1R can influence insulin (B600854) and glucagon secretion. medkoo.com The development of selective allosteric modulators provides a powerful tool to dissect and target these pathways with greater precision. nih.gov
The discovery of this druggable allosteric site opens the door for structure-based design of new chemical entities. drugdiscoverytrends.com This could lead to the development of safer and more effective treatments for a range of conditions, including metabolic diseases, central nervous system disorders, and inflammatory conditions, where GPCRs play a pivotal role. nih.govnih.govmedkoo.com
Unresolved Questions in this compound Allosteric Mechanism and Receptor Dynamics
Despite the breakthroughs afforded by the static crystal structures of this compound in complex with GLP-1R, several questions about its allosteric mechanism and the receptor's dynamics remain unanswered. oup.com A major limitation of X-ray and cryo-EM structures is that they provide static snapshots, while receptor function is inherently dynamic. acs.orgbiorxiv.org
Computational studies using methods like Gaussian accelerated molecular dynamics (GaMD) have revealed that while NAMs generally reduce the conformational fluctuations of the receptor, the case of this compound-bound GLP-1R can be an exception. biorxiv.orgnih.govbiorxiv.org Some simulations showed no significant change in the receptor's flexibility upon this compound binding, possibly because the modulator-free receptor was already stable in the simulation. biorxiv.orgbiorxiv.org This inconsistency highlights the need for a deeper understanding of the dynamic changes in the receptor's free energy landscape upon modulator binding. windows.net
Furthermore, the precise pathway of allosteric communication from the modulator binding site to the orthosteric pocket and the G-protein coupling domain is still being elucidated. nih.gov While it is understood that this compound "clamps" TM6, the full network of residue interactions that transmits this signal across the receptor is not completely mapped. nih.govbiorxiv.org Understanding these dynamic pathways is crucial for predicting how different modulators might fine-tune receptor signaling in unique ways, a concept known as biased signaling. pnas.org
Future Avenues for Structural Determination of GPCR-Modulator Complexes
Future progress in understanding GPCR allostery hinges on advancing structural determination techniques. biorxiv.orgnih.gov While X-ray crystallography was successful for the this compound-GLP-1R complex, this method can be challenging due to the inherent flexibility and conformational plasticity of GPCRs. researchgate.net
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, facilitating a rapid expansion in the structural understanding of membrane proteins, including GPCRs. oup.comglobal.toshiba Cryo-EM is often better suited for capturing different conformational states of a receptor, which is critical for understanding the mechanism of dynamic allosteric modulators. Future studies should aim to capture the GLP-1R and other class B GPCRs in various functional states: unbound, bound to orthosteric agonists, and co-complexed with different allosteric modulators like this compound.
Additionally, techniques that can probe the structural ensemble of receptors in a more native-like membrane environment will be invaluable. Integrating data from biophysical methods like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) with structural and computational data will provide a more complete picture of the conformational landscape governed by allosteric modulators.
Development of Advanced Computational Models for Allosteric Drug Design
The limitations of static structures underscore the necessity for advanced computational models in allosteric drug design. nih.govnih.gov Physics-based and machine learning approaches are becoming essential tools to explore the dynamic nature of GPCR-modulator interactions. drugdiscoverytrends.com
Traditional molecular docking often fails to account for the flexibility of the receptor, which is a critical feature of allosteric regulation. pnas.org To address this, ensemble docking has proven to be a more effective approach. nih.govresearchgate.net This method uses a collection of receptor structures, or an "ensemble," generated from molecular dynamics (MD) simulations, rather than a single static structure. researchgate.net Techniques like Gaussian accelerated molecular dynamics (GaMD) are used to enhance the conformational sampling of the receptor, providing a more realistic representation of its flexibility. windows.netnih.gov By docking potential ligands to this ensemble of structures, researchers can significantly improve the accuracy of binding prediction and the hit rate in virtual screening campaigns. pnas.orgresearchgate.net
Furthermore, multi-scale simulation approaches , such as those combining quantum mechanics and molecular mechanics (QM/MM), can provide a more accurate description of the electronic interactions within the binding site. nih.gov Integrating these advanced simulation methods with deep learning (DL) can help map the dynamic changes in the receptor's energy landscape upon modulator binding, revealing the subtle conformational shifts that drive allosteric effects. nih.govwindows.net These computational tools are vital for identifying novel allosteric sites and designing molecules with desired modulatory properties. osti.gov
Challenges and Opportunities in the Academic Research of Allosteric GPCR Modulators
The academic pursuit of allosteric GPCR modulators is filled with both significant challenges and exciting opportunities. A primary challenge is the identification of allosteric binding sites in the absence of a known modulator or a co-crystal structure. acs.org The diversity of these sites—which can be within the transmembrane domain, on the extracellular or intracellular loops, or at the lipid-water interface—makes their prediction difficult. researchgate.netacs.org
Another challenge lies in the chemical diversity of allosteric modulators themselves. pnas.org Developing screening assays that can successfully identify these diverse molecules and characterize their effects (positive, negative, or neutral) is complex. biocompare.com For instance, the effect of an allosteric modulator can be "probe-dependent," meaning its activity can change depending on the orthosteric ligand it is paired with, adding another layer of complexity to its characterization. nih.govmdpi.com
Despite these hurdles, the opportunities are immense. Allosteric modulators provide a pathway to target GPCRs that have been historically considered "undruggable" with conventional orthosteric ligands. drugdiscoverytrends.com They offer the potential to develop highly selective drugs, even for receptor subtypes that share highly conserved orthosteric sites. osti.gov A key opportunity lies in the development of "biased" allosteric modulators, which can selectively modulate a specific signaling pathway (e.g., G-protein vs. β-arrestin pathways) while leaving others unaffected. nih.govmdpi.com This functional selectivity could lead to therapeutics with improved efficacy and significantly reduced side effects, representing a new paradigm in drug discovery. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for elucidating the structural binding mechanism of PF-06372222 to GLP-1R?
- Methodological Answer : Utilize X-ray crystallography to resolve the transmembrane domain (TMD) structure of GLP-1R bound to this compound at high resolution (e.g., 2.7 Å). Key steps include:
- Co-crystallizing GLP-1R with this compound under optimized conditions to stabilize the receptor-ligand complex .
- Validating binding interactions through mutagenesis (e.g., S352A and T355A mutations) to assess hydrogen bonding and hydrophobic interactions critical for antagonistic activity .
- Cross-referencing structural data with functional assays (e.g., cAMP accumulation assays) to confirm antagonistic potency .
Q. How does this compound’s binding mode compare to other GLP-1R negative allosteric modulators (NAMs)?
- Methodological Answer : Perform comparative structural analysis using tools like PyMOL or Chimera to overlay this compound-bound GLP-1R with other NAM-bound structures (e.g., NNC0640 or MK-0893). Focus on:
- Orientation of hydrophobic moieties relative to helices VI and VII .
- Hydrogen-bonding patterns (e.g., this compound’s carboxylate group vs. NNC0640’s tetrazole) .
- Impact of residue substitutions (e.g., T355A in GLP-1R vs. T353A in GCGR) on ligand specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s antagonistic potency across mutagenesis studies?
- Methodological Answer :
- Data Triangulation : Compare results from independent assays (e.g., cAMP inhibition vs. calcium flux) to identify assay-specific biases .
- Statistical Reconciliation : Apply ANOVA or regression models to quantify variability introduced by experimental conditions (e.g., cell line differences or receptor expression levels) .
- Structural Context : Corrogate functional data with cryo-EM or molecular dynamics simulations to assess how mutations alter ligand-receptor dynamics .
Q. How can researchers optimize the design of this compound derivatives for improved selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interaction points (e.g., S352 and N406 in GLP-1R) using software like Schrödinger or MOE .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl groups) and test binding via surface plasmon resonance (SPR) .
- Selectivity Screening : Cross-test analogs against related receptors (e.g., GCGR or GIPR) to minimize off-target effects .
Q. What are the best practices for validating this compound’s allosteric effects in vivo?
- Methodological Answer :
- In Vivo Models : Use transgenic mice expressing humanized GLP-1R to assess glucose homeostasis and insulin secretion .
- Dose-Response Studies : Administer this compound at varying concentrations to establish therapeutic windows and off-target toxicity thresholds .
- Biomarker Correlation : Measure plasma GLP-1 levels and receptor occupancy via PET imaging to link pharmacokinetics with pharmacodynamics .
Data Management & Reproducibility
Q. How should researchers document and share this compound-related data to ensure reproducibility?
- Methodological Answer :
- FAIR Principles : Annotate raw crystallography data (e.g., .pdb files) with metadata on experimental conditions (temperature, pH) .
- Supplementary Materials : Publish dose-response curves, mutant receptor sequences, and statistical analysis scripts in open-access repositories .
- Protocol Standardization : Adhere to guidelines from journals like Pharmaceutical Research for reporting ligand purity, assay validation, and statistical thresholds .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?
- Methodological Answer :
- PICO Framework : Define Population (e.g., GLP-1R mutants), Intervention (this compound analogs), Comparison (wild-type receptors), and Outcomes (cAMP inhibition) .
- FINER Criteria : Ensure questions are Feasible (e.g., achievable with available crystallography tools), Novel (e.g., unexplored binding pockets), and Relevant to diabetes therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
